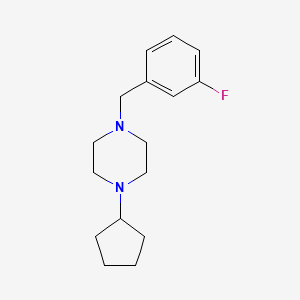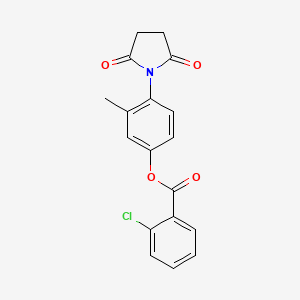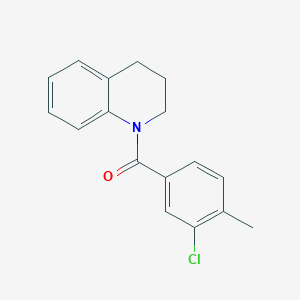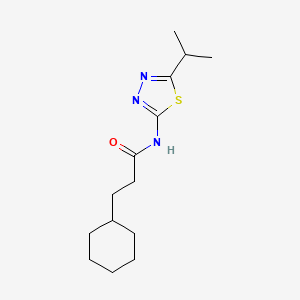
1-cyclopentyl-4-(3-fluorobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-4-(3-fluorobenzyl)piperazine, also known as CPP or Fluoropipamide, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The exact mechanism of action of 1-cyclopentyl-4-(3-fluorobenzyl)piperazine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-cyclopentyl-4-(3-fluorobenzyl)piperazine has been reported to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.
Biochemical and Physiological Effects:
1-cyclopentyl-4-(3-fluorobenzyl)piperazine has been shown to have various biochemical and physiological effects. It has been reported to increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant properties. 1-cyclopentyl-4-(3-fluorobenzyl)piperazine has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
1-cyclopentyl-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for various receptors, making it a useful tool for studying the pharmacology of these receptors. However, 1-cyclopentyl-4-(3-fluorobenzyl)piperazine also has some limitations. It has been reported to have low solubility in water, which may limit its use in certain experiments. Additionally, its effects on different receptors may be difficult to distinguish, which may complicate data interpretation.
将来の方向性
There are several potential future directions for research on 1-cyclopentyl-4-(3-fluorobenzyl)piperazine. One area of interest is the development of new drugs based on 1-cyclopentyl-4-(3-fluorobenzyl)piperazine's structure. 1-cyclopentyl-4-(3-fluorobenzyl)piperazine has been found to have a unique pharmacological profile, which may be useful in the development of new treatments for psychiatric and neurological disorders. Another area of interest is the investigation of 1-cyclopentyl-4-(3-fluorobenzyl)piperazine's effects on other neurotransmitter systems, such as the glutamate system. Finally, further research is needed to fully understand the mechanism of action of 1-cyclopentyl-4-(3-fluorobenzyl)piperazine and its potential therapeutic applications.
Conclusion:
In conclusion, 1-cyclopentyl-4-(3-fluorobenzyl)piperazine is a chemical compound with potential applications in medicinal chemistry, pharmacology, and neuroscience. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-cyclopentyl-4-(3-fluorobenzyl)piperazine may lead to the development of new treatments for psychiatric and neurological disorders.
合成法
The synthesis of 1-cyclopentyl-4-(3-fluorobenzyl)piperazine involves the reaction of 3-fluorobenzyl chloride with cyclopentylamine in the presence of a base, such as potassium carbonate. The reaction yields 1-cyclopentyl-4-(3-fluorobenzyl)piperazine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1-cyclopentyl-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to have antipsychotic, anxiolytic, and antidepressant properties. 1-cyclopentyl-4-(3-fluorobenzyl)piperazine has also been found to exhibit affinity for various receptors, including dopamine, serotonin, and adrenergic receptors.
特性
IUPAC Name |
1-cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2/c17-15-5-3-4-14(12-15)13-18-8-10-19(11-9-18)16-6-1-2-7-16/h3-5,12,16H,1-2,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGCGNNJOYIDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[(acetyloxy)imino]-1-azabicyclo[2.2.2]oct-2-ylidene}methyl)phenyl acetate hydrochloride](/img/structure/B5785795.png)




![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)

![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)

![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)

![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)